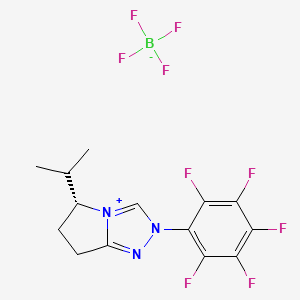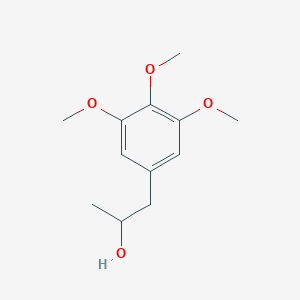
1-(2-methylphenyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylphenyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a 2-methylphenyl group at the 1-position and an amine group at the 4-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-(2-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 2-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the pyrazole ring .
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields.
Analyse Des Réactions Chimiques
1-(2-Methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The amine group at the 4-position can undergo substitution reactions with electrophiles, leading to the formation of N-substituted pyrazole derivatives.
Applications De Recherche Scientifique
1-(2-Methylphenyl)-1H-pyrazol-4-amine has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-(2-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
1-(2-Methylphenyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Phenyl-1H-pyrazol-4-amine: Lacks the methyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.
1-(2-Chlorophenyl)-1H-pyrazol-4-amine: The presence of a chlorine atom instead of a methyl group can lead to different chemical properties and biological activities.
1-(2-Methylphenyl)-3-methyl-1H-pyrazol-4-amine: The additional methyl group on the pyrazole ring can influence the compound’s reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
90839-85-3 |
|---|---|
Formule moléculaire |
C10H11N3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
1-(2-methylphenyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H11N3/c1-8-4-2-3-5-10(8)13-7-9(11)6-12-13/h2-7H,11H2,1H3 |
Clé InChI |
GGBFEPYSTVPMGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2C=C(C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B12276573.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B12276579.png)

![ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate](/img/structure/B12276604.png)
![6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline](/img/structure/B12276614.png)
![3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12276621.png)

![6-Fluorospiro[chromene-2,4'-piperidine]](/img/structure/B12276629.png)

![6-chloro-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12276639.png)


